molecular formula C16H23FN2O B248040 3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide

3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide

Cat. No. B248040
M. Wt: 278.36 g/mol
InChI Key: SZRQXUGRQPIDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained attention in the scientific community for its potential applications in research. This compound is a member of the aminoalkylindazole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Mechanism of Action

3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide acts as an agonist at the CB1 and CB2 receptors in the endocannabinoid system. This means that it binds to these receptors and activates them, leading to a cascade of downstream effects. The exact mechanism of action of 3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways and the release of neurotransmitters.
Biochemical and physiological effects:
3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide has been found to produce a range of biochemical and physiological effects in animal models. These effects include changes in heart rate, blood pressure, body temperature, and locomotor activity. 3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide has also been found to produce analgesic and anti-inflammatory effects, which may be of interest for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide for lab experiments is its high affinity for both CB1 and CB2 receptors. This allows researchers to investigate the effects of synthetic cannabinoids on both of these receptors simultaneously. However, one limitation of 3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide is its relatively short half-life, which may make it difficult to study in vivo.

Future Directions

There are several future directions for research on 3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide. One area of interest is the development of new pain medications based on the analgesic and anti-inflammatory effects of this compound. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and overall health. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide and how it interacts with other signaling pathways in the body.

Synthesis Methods

The synthesis of 3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide involves the reaction of 2-fluorobenzonitrile with 3,5-dimethylpiperidine in the presence of a reducing agent and a palladium catalyst. The resulting intermediate is then reacted with propanoyl chloride to yield the final product. The synthesis of 3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide is a relatively straightforward process and can be carried out in a laboratory setting with relative ease.

Scientific Research Applications

3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide has been used in a variety of scientific studies to investigate the effects of synthetic cannabinoids on the endocannabinoid system. One study found that 3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide had a high affinity for both CB1 and CB2 receptors and was able to produce a dose-dependent increase in intracellular calcium levels in cells expressing these receptors. Another study found that 3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide was able to produce a dose-dependent inhibition of forskolin-stimulated cAMP production in cells expressing CB1 receptors.

properties

Product Name

3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide

Molecular Formula

C16H23FN2O

Molecular Weight

278.36 g/mol

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C16H23FN2O/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-6-4-3-5-14(15)17/h3-6,12-13H,7-11H2,1-2H3,(H,18,20)

InChI Key

SZRQXUGRQPIDLF-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=CC=C2F)C

Canonical SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=CC=C2F)C

Origin of Product

United States

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